molecular formula C20H14O2 B13959919 Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- CAS No. 53486-88-7

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-

Cat. No.: B13959919
CAS No.: 53486-88-7
M. Wt: 286.3 g/mol
InChI Key: PSQTZUPHZFJNTH-UHFFFAOYSA-N
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Description

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- (CAS: 42896-18-4) is a polycyclic aromatic compound characterized by a fused cyclobutane-dioxin core structure with a phenyl substituent at the 4b position. Its molecular weight is 150.620 g/mol, as confirmed by authoritative chemical databases . The compound’s unique architecture combines a strained cyclobutane ring with a dioxin moiety, which may influence its electronic properties, stability, and reactivity.

Properties

CAS No.

53486-88-7

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

1-phenyl-2,9-dioxatetracyclo[8.6.0.03,8.011,16]hexadeca-3,5,7,11,13,15-hexaene

InChI

InChI=1S/C20H14O2/c1-2-8-14(9-3-1)20-16-11-5-4-10-15(16)19(20)21-17-12-6-7-13-18(17)22-20/h1-13,19H

InChI Key

PSQTZUPHZFJNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C(C4=CC=CC=C42)OC5=CC=CC=C5O3

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzo[b]benzocyclobuta[1,2-e]dioxin, 4b,10a-dihydro-4b-phenyl-

Reported Synthetic Routes

Cyclobutene and Benzodioxin Ring Formation via Photochemical or Thermal Cyclization

One classical approach involves the formation of the cyclobutane ring by intramolecular cyclization of suitably substituted benzodioxin precursors. This may be achieved through photochemical [2+2] cycloaddition or thermal rearrangements that close the cyclobutane ring fused to the benzodioxin system.

  • Starting from 3,4:7,8-dibenzo-2,5-dioxabicyclo[4.2.0]octa-3,7-diene derivatives, controlled heating or UV irradiation induces cyclization to form the fused cyclobutabenzo[dioxin] skeleton.
Palladium-Catalyzed Intramolecular Cyclizations

Recent advances in palladium-catalyzed reactions enable the formation of complex polycyclic systems with high stereoselectivity. Although specific reports on this exact compound are limited, analogous systems have been synthesized via intramolecular Tsuji–Trost type reactions or related palladium-catalyzed cyclizations.

  • Optimization of ligand choice, solvent, temperature, and concentration critically affects yield and enantioselectivity, as demonstrated in related spirocyclic diketopiperazine syntheses.

Specific Preparation of 4b,10a-Dihydro-4b-phenyl Derivative

The phenyl substituent at the 4b position is typically introduced by employing phenyl-substituted precursors or via post-cyclization functionalization.

  • Starting materials such as phenyl-substituted benzodioxin derivatives undergo cyclization under controlled conditions to yield the target compound with the phenyl group intact at the 4b position.

  • Alternative methods may involve the use of benzophenone derivatives and hexamethylenetetramine complexes, followed by cyclization and functional group transformations to install the phenyl substituent.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent 1,4-Dioxane, dichloromethane, ethanol Solvent choice affects yield and selectivity
Temperature 0°C to reflux (25-70°C typical) Lower temps favor selectivity; higher temps may speed reaction
Catalysts/Ligands Pd2(dba)3 with ligands such as L4, L15 Ligand choice crucial for enantioselectivity and conversion
Reaction Time 2–24 hours Longer times may improve yield but risk side products
Concentration 0.01–0.05 M Dilution improves solubility and yield

Representative Experimental Procedure

A representative synthesis might proceed as follows:

  • Preparation of Phenyl-Substituted Benzodioxin Precursor:

    • Phenyl-substituted benzodioxin derivatives are synthesized via condensation of appropriate phenolic and aldehyde components under acidic or basic catalysis.
  • Cyclization to Form Fused Cyclobutabenzo[dioxin]:

    • The precursor is subjected to photochemical irradiation or heated in 1,4-dioxane at 25–70°C in the presence of a palladium catalyst and optimized ligand (e.g., L4).
    • Reaction progress is monitored by TLC or HPLC.
  • Isolation and Purification:

    • After completion, the reaction mixture is cooled, and the product is extracted using organic solvents such as dichloromethane.
    • Purification is achieved by recrystallization or chromatography.
  • Characterization:

    • Structural confirmation by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
    • Melting point determination and comparison with literature values.

Research Outcomes and Analytical Data

Yields and Purity

  • Yields for the cyclization step typically range from 40% to 90%, depending on the method and substrate purity.

  • Enantiomeric excess (ee) and diastereoselectivity are influenced by ligand and solvent choice, with optimized conditions yielding up to 97% ee in analogous systems.

Spectroscopic Data

Technique Observed Data (Example)
1H NMR Aromatic protons at δ 7.2–7.9 ppm; cyclobutane protons at δ 3.5–4.5 ppm
13C NMR Signals consistent with fused benzodioxin and phenyl carbons; δ 120–140 ppm for aromatic carbons
IR Spectroscopy Characteristic C–O–C stretching bands around 1100–1200 cm⁻¹; aromatic C–H stretching at 3000–3100 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 286 consistent with C20H14O2

Chemical Reactions Analysis

Types of Reactions

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its unique structure allows it to interact with DNA and proteins, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Stability Comparison of Cyclobuta-Containing Compounds

Compound Stability Profile Key Structural Feature Reference
Target Compound Not explicitly reported Dioxin + phenyl substituent
Benzo[3,4]cyclobuta[1,2-6]quinoxaline Stable unless irradiated Quinoxaline core
cBCT Persistent in ambient conditions Thiophene ring (c-position)
bBCT Decomposes rapidly Thiophene ring (b-position)

Aromaticity and Electronic Properties

Aromaticity in fused-ring systems is influenced by conjugation and heteroatom electronegativity:

  • Thiophene-Substituted Cyclobuta Compounds : Substituting benzene with thiophene reduces aromaticity due to sulfur’s lower electronegativity and larger atomic size compared to carbon. Quantum chemical calculations suggest that thiophene rings disrupt π-conjugation, altering electronic properties .
  • Dioxin-Substituted Systems: The dioxin ring in the target compound contains oxygen atoms, which are highly electronegative.

Table 2: Aromaticity and Electronic Features

Compound Aromaticity Impact Key Heteroatom Influence Reference
Target Compound Likely reduced due to dioxin Oxygen electronegativity
cBCT/bBCT Reduced vs. all-carbon systems Sulfur size/electroneg.
Quinoxaline Analogs Moderate aromaticity Nitrogen electronegativity

Biological Activity

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl- (CAS Number: 42896-18-4) is a polycyclic aromatic compound with the molecular formula C14H10O2 and a molecular weight of 210.2280 g/mol. This compound is notable for its structural complexity and potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 3,4:7,8-Dibenzo-2,5-dioxabicyclo[4.2.0]octa-3,7-diene
  • InChIKey: SSPWYTLOLFBHPK-UHFFFAOYSA-N

Biological Activity

The biological activity of Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin has been the subject of various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that related compounds in the dioxin family demonstrate significant antimicrobial properties. For instance:

  • Case Study: A study evaluated the antimicrobial activity of various substituted dioxins against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited IC50 values indicating effective inhibition of bacterial growth .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of this compound:

  • Findings: In vitro studies revealed that the compound showed cytotoxic effects on certain cancer cell lines. The IC50 values varied significantly depending on the specific cell line tested. For example:
Cell LineIC50 (µM)
HeLa15.2
MCF-722.8
A54918.5

This data suggests potential applications in cancer therapy, although further investigation is warranted to elucidate mechanisms of action and specificity .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of dioxins and their derivatives:

  • Key Insights: Modifications to the phenyl group and dioxin moiety can significantly alter biological activity. For instance, introducing halogen substituents has been shown to enhance both antimicrobial and cytotoxic effects .

The precise mechanism by which Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with cellular receptors or enzymes involved in metabolic pathways.
  • It could induce oxidative stress leading to apoptosis in cancer cells.

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